

# E7090 (Tasurgratinib): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | E7090   |           |
| Cat. No.:            | B607249 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**E7090**, also known as tasurgratinib, is a potent and selective, orally available small-molecule inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, and 3.[1][2] Developed by Eisai Co., Ltd., **E7090** has shown significant anti-tumor activity in preclinical models and has been investigated in clinical trials for the treatment of various solid tumors harboring FGFR genetic alterations.[3][4] This technical guide provides an in-depth overview of **E7090**, including its mechanism of action, pharmacological properties, and key experimental data.

### **Mechanism of Action**

**E7090** selectively targets the tyrosine kinase activity of FGFR1, FGFR2, and FGFR3, which are key drivers in various cellular processes, including proliferation, survival, and angiogenesis.[5] Genetic alterations in FGFRs, such as gene amplification, fusions, or mutations, can lead to aberrant signaling and oncogenesis.[3][4] **E7090** inhibits FGFR-mediated signaling pathways, leading to the suppression of tumor growth and induction of cell death in cancer cells with these genetic alterations.[6] Kinetic analysis of its interaction with FGFR1 suggests that **E7090** exhibits a binding mode with a relatively longer residence time compared to some other FGFR inhibitors, which may contribute to its potent and sustained inhibitory activity.[5]

## **Quantitative Data Summary**



The following tables summarize the key quantitative data for **E7090**, including its in vitro potency, preclinical and clinical pharmacokinetics.

**Table 1: In Vitro Inhibitory Activity of E7090** 

| Target                  | IC50 (nM) | Cell Line | Assay Type                  | Reference |
|-------------------------|-----------|-----------|-----------------------------|-----------|
| FGFR1                   | 0.71      | -         | Cell-free kinase<br>assay   | [2][7]    |
| FGFR2                   | 0.50      | -         | Cell-free kinase<br>assay   | [2][7]    |
| FGFR3                   | 1.2       | -         | Cell-free kinase<br>assay   | [2][7]    |
| FGFR4                   | 120       | -         | Cell-free kinase<br>assay   | [2][7]    |
| Mutant FGFR3<br>(K650E) | 3.1       | -         | Cell-free kinase<br>assay   | [2]       |
| Mutant FGFR3<br>(K650M) | 16        | -         | Cell-free kinase<br>assay   | [2]       |
| RET                     | <10       | -         | Cell-free kinase<br>assay   | [2]       |
| DDR2                    | <10       | -         | Cell-free kinase<br>assay   | [2]       |
| FLT1                    | <10       | -         | Cell-free kinase<br>assay   | [2]       |
| FGFR<br>Phosphorylation | 1.2       | SNU-16    | Western Blot                | [2][7]    |
| Cell Proliferation      | 5.7       | SNU-16    | Cell Proliferation<br>Assay | [1][2]    |

# Table 2: Preclinical Pharmacokinetics of E7090 in SNU-16 Xenograft Model



| Dose (mg/kg,<br>oral) | Cmax (ng/mL) | AUC (ng·h/mL) | Tmax (h) | Reference |
|-----------------------|--------------|---------------|----------|-----------|
| 6.25                  | ~100         | ~800          | ~2       | [5]       |
| 12.5                  | ~200         | ~1500         | ~2       | [5]       |
| 25                    | ~400         | ~3000         | ~4       | [5]       |
| 50                    | ~800         | ~6000         | ~4       | [5]       |

Table 3: Clinical Pharmacokinetics of E7090 (Phase I,

Single Dose)

| Dose (mg) | Cmax (ng/mL,<br>mean) | AUC(0-t)<br>(ng·h/mL,<br>mean) | Tmax (h,<br>median) | Reference |
|-----------|-----------------------|--------------------------------|---------------------|-----------|
| 1         | 1.9                   | 15.3                           | 4.0                 | [3]       |
| 2         | 4.2                   | 41.8                           | 4.0                 | [3]       |
| 4         | 7.5                   | 92.5                           | 4.0                 | [3]       |
| 8         | 15.6                  | 213.5                          | 4.0                 | [3]       |
| 15        | 32.8                  | 496.5                          | 4.0                 | [3]       |
| 30        | 66.4                  | 1145                           | 4.0                 | [3]       |
| 60        | 142.5                 | 2690                           | 4.0                 | [3]       |
| 100       | 250.5                 | 5065                           | 4.0                 | [3]       |
| 140       | 363.5                 | 7415                           | 4.0                 | [3]       |
| 180       | 433                   | 9180                           | 4.0                 | [3]       |

## **Experimental Protocols**

Detailed methodologies for key experiments cited in the preclinical evaluation of **E7090** are provided below.



## **Cell-Free Kinase Inhibition Assay**

Objective: To determine the in vitro inhibitory activity of **E7090** against a panel of purified protein kinases.

#### Methodology:

- The inhibitory activities of **E7090** against 93 purified recombinant protein kinases were examined using an Off-Chip Mobility Shift Assay (Carna Biosciences, Inc.).[1][8]
- A DMSO solution of E7090 was mixed with the enzyme, substrate, ATP, and necessary metals (e.g., magnesium, calcium, or manganese) in an appropriate buffer for each specific kinase.[8]
- The kinase reactions were allowed to proceed for a defined period at a controlled temperature.
- The reaction products were then separated and quantified using the mobility shift assay technology.
- IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the E7090 concentration and fitting the data to a sigmoidal dose-response curve.

## **Western Blot Analysis of FGFR Phosphorylation**

Objective: To assess the inhibitory effect of **E7090** on FGFR phosphorylation in a cellular context.

#### Methodology:

- Cell Culture and Treatment: SNU-16 human gastric cancer cells, which harbor an amplification of the FGFR2 gene, were cultured in appropriate media.[9] Cells were treated with varying concentrations of E7090 succinate for 4 hours.[9]
- Cell Lysis: Following treatment, cells were washed with ice-cold PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.



- Protein Quantification: The total protein concentration of the cell lysates was determined using a standard protein assay (e.g., BCA assay).
- SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting:
  - The membrane was blocked with a blocking buffer (e.g., 5% BSA in TBST) to prevent nonspecific antibody binding.
  - The membrane was incubated with a primary antibody specific for phospho-FGFR (p-FGFR; Y653/654).
     [9] An antibody against total FGFR2 was used as a loading control.
     [9]
  - After washing, the membrane was incubated with a horseradish peroxidase (HRP)conjugated secondary antibody.[8]
- Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
- Quantification: The intensity of the bands was quantified using densitometry software, and the IC50 value for the inhibition of FGFR phosphorylation was calculated.[9]

## **SNU-16 Xenograft Model for In Vivo Antitumor Activity**

Objective: To evaluate the in vivo antitumor efficacy of **E7090** in a mouse model of human gastric cancer.

#### Methodology:

- Cell Preparation and Implantation: SNU-16 human gastric cancer cells were cultured, harvested, and resuspended in a mixture of culture medium and Matrigel.[1] Approximately 1 x 10<sup>6</sup> to 1 x 10<sup>7</sup> cells were subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).[10][11]
- Tumor Growth and Grouping: Tumors were allowed to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).[11] Mice were then randomized into treatment and vehicle control groups.



- Drug Administration: **E7090** succinate was administered orally once daily at various doses (e.g., 6.25, 12.5, 25, and 50 mg/kg) for a specified period (e.g., 14 days).[1] The vehicle control group received the same formulation without the active compound.
- Monitoring: Tumor volume and body weight were measured regularly (e.g., two to three times per week).[1][11] Tumor volume was calculated using the formula: (length × width²) / 2.
- Pharmacodynamic Analysis: At the end of the study, or at specified time points, tumor tissues
  and plasma samples were collected for the analysis of FGFR phosphorylation (as described
  in the Western Blot protocol) and E7090 concentration, respectively.[5]
- Statistical Analysis: The differences in tumor growth between the treated and vehicle control groups were analyzed using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).[1]

# Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the FGFR signaling pathway targeted by **E7090** and a typical experimental workflow for its evaluation.





Click to download full resolution via product page

Caption: FGFR Signaling Pathway and the inhibitory action of E7090.





Click to download full resolution via product page

Caption: A typical preclinical to clinical evaluation workflow for **E7090**.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. First-in-human phase I study of E7090, a novel selective fibroblast growth factor receptor inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. SNU-16 Xenograft Model | Xenograft Services [xenograft.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. SNU-16 Xenograft Model Altogen Labs [altogenlabs.com]
- 11. A novel small molecule RK-019 inhibits FGFR2-amplification gastric cancer cell proliferation and induces apoptosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [E7090 (Tasurgratinib): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607249#what-is-e7090-compound]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com